![molecular formula C8H12N4S B13940293 5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)
5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- is a heterocyclic compound containing a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both the thiazole ring and the amino group in its structure makes it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- typically involves the reaction of thioamides with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by the introduction of the amino group. Common reagents used in this synthesis include thiourea, α-bromoacetophenone, and sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, acetonitrile as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and dyes.
作用機序
The mechanism of action of 5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Thiazole: A simpler heterocyclic compound with a similar ring structure.
Thiazole-4-carboxamide: Contains a carboxamide group instead of a nitrile group.
2-Aminothiazole: Lacks the nitrile group but has an amino group at the 2-position.
Uniqueness
5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- is unique due to the presence of both the nitrile and amino groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C8H12N4S |
|---|---|
分子量 |
196.28 g/mol |
IUPAC名 |
2-[(2-amino-2-methylpropyl)amino]-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C8H12N4S/c1-8(2,10)5-12-7-11-4-6(3-9)13-7/h4H,5,10H2,1-2H3,(H,11,12) |
InChIキー |
ZZNZIWHFKNDZQQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CNC1=NC=C(S1)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


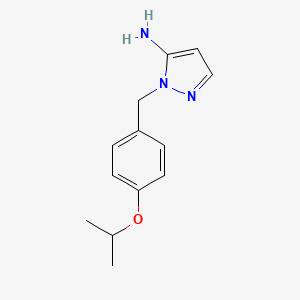
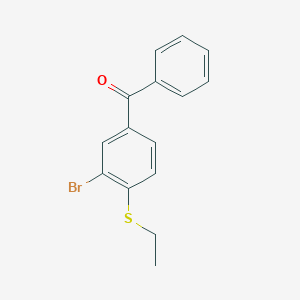

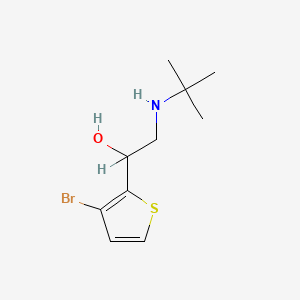
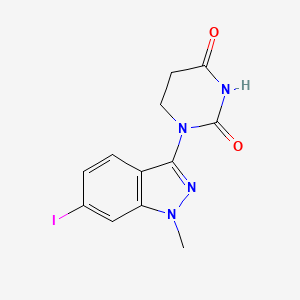
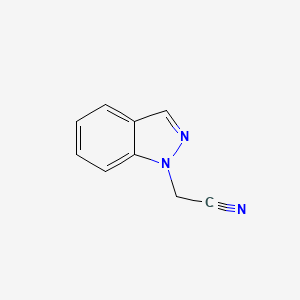

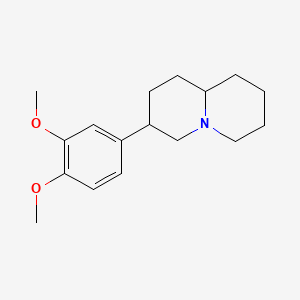


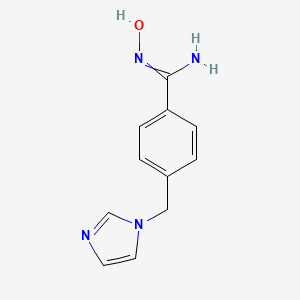


![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)
